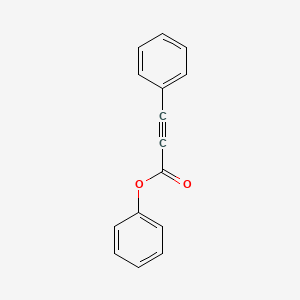
Phenyl 3-phenylprop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3-phenylprop-2-ynoate is an organic compound with the molecular formula C15H10O2. It is also known by other names such as phenyl phenylpropiolate and phenyl 3-phenylpropiolate . This compound is characterized by its unique structure, which includes a phenyl group attached to a prop-2-ynoate moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl 3-phenylprop-2-ynoate can be synthesized through several methods. One common method involves the reaction of phenylpropiolic acid with phenol in the presence of a catalyst . The reaction typically requires specific conditions such as controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of efficient catalysts and reactors designed to handle the specific requirements of the reaction. The process is carefully monitored to maintain consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 3-phenylprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Phenyl 3-phenylprop-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mécanisme D'action
The mechanism of action of phenyl 3-phenylprop-2-ynoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the context of its use and the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Phenyl 3-phenylprop-2-ynoate can be compared with other similar compounds, such as:
Phenylpropiolic acid: Similar in structure but lacks the ester group.
Methyl phenylpropiolate: Similar but has a methyl group instead of a phenyl group.
Ethyl phenylpropiolate: Similar but has an ethyl group instead of a phenyl group.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. This makes it valuable in various chemical reactions and research applications .
Propriétés
Numéro CAS |
100954-03-8 |
|---|---|
Formule moléculaire |
C15H10O2 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
phenyl 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C15H10O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H |
Clé InChI |
OZHURMZGJMUOGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















